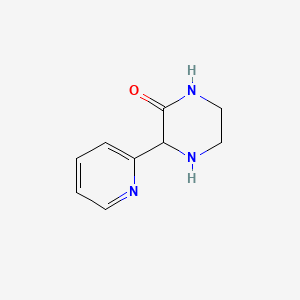

3-(Pyridin-2-YL)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYXBLPHBPSVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and physicochemical properties of 3-(Pyridin-2-yl)piperazin-2-one

The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways for 3-(Pyridin-2-yl)piperazin-2-one . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one is a privileged heterocyclic scaffold integrating a piperazinone (lactam) core with a pyridyl substituent at the C3 position. This specific regioisomer serves as a critical intermediate in the synthesis of peptidomimetics, particularly as a constrained

Chemical Architecture & Identity

The molecule consists of a six-membered piperazin-2-one ring substituted at the 3-position (alpha to the amide nitrogen) with a pyridine-2-yl group. This creates a chiral center at C3, allowing for (R) and (S) enantiomers, which often exhibit distinct biological activities.

Structural Specifications

| Property | Detail |

| IUPAC Name | 3-(Pyridin-2-yl)piperazin-2-one |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Core Scaffold | Piperazin-2-one (δ-lactam) |

| Chiral Center | C3 (Alpha to carbonyl) |

| Key Functionalities | Secondary Amine ( |

Stereochemistry

The C3 position is susceptible to racemization under strongly basic conditions due to the acidity of the

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The values below represent a synthesis of experimental data for analogous scaffolds and computational predictions.

Key Parameters Table[2][3][4][5][6][7]

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 0.2 – 0.6 | Low lipophilicity due to polar amide/amine groups; suggests good aqueous solubility. |

| TPSA (Topological Polar Surface Area) | ~65-70 | Well within the range for oral bioavailability (<140 |

| H-Bond Donors | 2 | Amide NH ( |

| H-Bond Acceptors | 3 | Carbonyl O, Pyridine N, Amine N. |

| pKa (Piperazine | 8.5 – 9.0 | Moderately basic; protonated at physiological pH. |

| pKa (Pyridine | ~5.2 | Weakly basic; largely unprotonated at physiological pH. |

| Solubility | High | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane). |

"Drug-Likeness" Analysis

The compound strictly adheres to Lipinski’s Rule of 5 :

-

MW < 500: (177.2 < 500) ✅

-

LogP < 5: (0.4 < 5) ✅

-

H-Donors < 5: (2 < 5) ✅

-

H-Acceptors < 10: (3 < 10) ✅

Synthetic Pathways[7][8][9][10][11]

The synthesis of 3-(Pyridin-2-yl)piperazin-2-one requires a strategy that establishes the C3-Pyridine bond while forming the lactam ring. Two primary routes are recommended: the Alpha-Halo Ester Cyclization (robust, scalable) and the Amino Acid Coupling (best for chiral synthesis).

Route A: Alpha-Halo Ester Cyclization (Standard Protocol)

This method involves the alkylation of ethylenediamine with an

Mechanism:

-

Bromination: Radical bromination or Hell-Volhard-Zelinsky reaction of ethyl 2-(pyridin-2-yl)acetate.

-

N-Alkylation: Nucleophilic attack by ethylenediamine on the

-carbon. -

Cyclization: Intramolecular nucleophilic acyl substitution (lactamization).

Route B: Chiral Amino Acid Route

Utilizes 2-amino-2-(pyridin-2-yl)acetic acid (a phenylglycine analog).

-

Coupling: React N-protected amino acid with 2-aminoethanol or ethylene glycol derivative.

-

Cyclization: Mitsunobu cyclization or reductive amination if using a glyoxal equivalent.

Visualization of Synthetic Workflow

The following diagram outlines the Standard Protocol (Route A).

Caption: Step-wise synthesis via alpha-halo ester cyclization. Note the requirement for excess diamine to prevent dimerization.

Structural Biology & Medicinal Chemistry Utility

Pharmacophore Mapping

3-(Pyridin-2-yl)piperazin-2-one acts as a constrained scaffold that orients functional groups in specific vectors.

-

Metal Chelation: The Pyridine Nitrogen and the Amide Nitrogen (or Carbonyl Oxygen) can form a 5-membered chelate ring with metal ions (

, -

Beta-Turn Mimetic: The piperazinone ring constrains the backbone

and

Interaction Network

Caption: Pharmacophoric interaction capabilities of the scaffold in a biological binding pocket.

Experimental Protocols

Protocol: Synthesis of 3-(Pyridin-2-yl)piperazin-2-one (Route A)

Reagents:

-

Ethyl 2-bromo-2-(pyridin-2-yl)acetate (Intermediate)

-

Ethylenediamine (Reagent grade, >99%)

-

Ethanol (Anhydrous)

-

Sodium Ethoxide (Catalytic, optional)

Procedure:

-

Preparation of Electrophile: Dissolve ethyl 2-(pyridin-2-yl)acetate (10 mmol) in

(or suitable alternative solvent like cyclohexane). Add N-bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of AIBN. Reflux for 2-4 hours. Filter off succinimide and concentrate to obtain the bromo-ester. -

Diamine Addition: In a separate flask, dissolve ethylenediamine (50 mmol, 5 equiv) in anhydrous ethanol (20 mL) and cool to 0°C. Note: Excess diamine is critical to favor mono-alkylation over polymerization.

-

Alkylation: Dropwise add the crude bromo-ester (dissolved in 5 mL ethanol) to the stirred diamine solution over 30 minutes.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. If cyclization is slow (monitored by TLC/LCMS), heat to reflux for 2 hours.

-

Work-up: Concentrate the solvent in vacuo. Resuspend the residue in DCM/Water. Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5).

Validation Metrics:

-

1H NMR (

): Look for the chiral proton at C3 (singlet or doublet depending on conformation) around -

LC-MS: Expect

peak at m/z ~178.2.

References

-

ChemicalBook. (R)-3-PYRIDIN-2-YL-PIPERAZIN-2-ONE Product Description. Retrieved from

-

National Institutes of Health (PubChem). Piperazin-2-one Compound Summary. Retrieved from

-

Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from

-

Khalili, F. et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data.[1] Retrieved from

-

Matrix Fine Chemicals. 1-(Pyridin-2-yl)piperazine Data Sheet (Structural Analog Reference). Retrieved from

Sources

Solubility profile of 3-(Pyridin-2-yl)piperazin-2-one in aqueous and organic solvents

Solubility Profiling & Physicochemical Characterization of 3-(Pyridin-2-yl)piperazin-2-one

Part 1: Executive Summary

3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) is a critical amphiphilic scaffold often utilized as a pharmacophore in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other nitrogen-containing heterocycles. Its structure—a piperazin-2-one ring substituted at the C3 position with a pyridine moiety—imparts a complex solubility profile governed by dual ionization centers and hydrogen-bonding capability.

For researchers and formulation scientists, this compound presents a classic "solubility-pH" dependency challenge. While it exhibits favorable solubility in polar aprotic solvents (DMSO, DMF), its aqueous solubility is strictly modulated by pH, necessitating precise buffer selection during extraction and purification.[1] This guide provides a definitive technical framework for characterizing its solubility, predicting its behavior in solution, and validating these properties experimentally.[1]

Part 2: Physicochemical Architecture

To control solubility, one must first understand the molecular drivers.[1]

Structural Analysis

-

Molecular Formula: C

H -

Molecular Weight: 177.20 g/mol [1]

-

Key Functional Groups:

-

Pyridine Nitrogen (N

): A weak base (acceptor).[1] -

Piperazin-2-one Amine (N4): A secondary amine; basic, but basicity is attenuated by the electron-withdrawing effect of the C2-carbonyl group.

-

Amide (N1-C2): Neutral/Non-basic; acts as a hydrogen bond donor/acceptor.

-

Predicted Physicochemical Constants

-

LogP (Octanol/Water): Estimated at 0.2 – 0.7 .[1] The compound is moderately lipophilic but sufficiently polar to resist dissolution in non-polar hydrocarbons.

-

Dissociation Constants (pKa):

Part 3: Solubility Profile

The following data summarizes the solubility behavior based on structural polarity and ionization potential.

Table 1: Solubility Profile in Standard Solvents

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Acidic) | 0.1 N HCl | High (>50 mg/mL) | Full protonation of N |

| Aqueous (Neutral) | Phosphate Buffer (pH 7.[1]4) | Moderate (1-5 mg/mL) | Partial ionization; equilibrium between monocation and neutral form. |

| Aqueous (Basic) | 0.1 N NaOH | Low (<1 mg/mL) | Compound exists in neutral free-base form; aggregation propensity increases. |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Excellent solvation of the polar amide and pyridine systems. |

| Polar Protic | Methanol / Ethanol | Good (10-30 mg/mL) | Hydrogen bonding with solvent facilitates dissolution. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Soluble, often used for extraction from basic aqueous phases.[1] |

| Non-Polar | Hexane / Diethyl Ether | Insoluble | High crystal lattice energy overcomes weak Van der Waals interactions. |

Part 4: Experimental Protocols

As a Senior Scientist, you must not rely solely on predictions. The following self-validating protocols are designed to generate empirical data for your specific batch.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this for regulatory filing or formulation stability studies.

-

Preparation: Weigh excess solid compound (~10 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[1]

-

Equilibration: Cap tightly and agitate at 25°C for 24–48 hours using a rotary shaker.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute with mobile phase (e.g., Water/MeCN).[1]

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

-

pH Check: Measure the pH of the supernatant after equilibrium to ensure no drift occurred.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for early-stage screening of biological assays.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

-

Interpretation: High absorbance = precipitation (solubility limit exceeded).[1]

-

Part 5: Visualization & Logic

Diagram 1: Solubility Determination Workflow

This flowchart guides the decision-making process for solvent selection and method validation.

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on development stage.

Diagram 2: pH-Dependent Speciation

Understanding the protonation state is vital for extraction efficiency.

Caption: Protonation states of 3-(Pyridin-2-yl)piperazin-2-one across the pH scale.

Part 6: Implications for Drug Development

-

Synthesis & Purification:

-

Extraction: Do not attempt to extract this compound from an acidic aqueous layer into organic solvents. You must basify the aqueous layer to pH > 9 (using Na

CO

-

-

Formulation:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. (Used for structural analog comparison). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] (Basis for pKa estimation). Retrieved from [Link][1]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context for piperazinone scaffold utility). Retrieved from [Link][1]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Architecture of 3-(Pyridin-2-yl)piperazin-2-one

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-(Pyridin-2-yl)piperazin-2-one , a critical scaffold in medicinal chemistry.

Executive Summary

3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical space. Its structure—a piperazin-2-one lactam core substituted at the C3 position with a pyridine ring—offers a unique balance of hydrogen bond donor/acceptor motifs and rigid conformational control.

This guide addresses the critical need for precise physicochemical data (MW, LogP) and reproducible synthetic pathways, distinguishing this specific isomer from its more common congeners (e.g., 1-(pyridin-2-yl)piperazine).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecular weight and lipophilicity (LogP) of 3-(Pyridin-2-yl)piperazin-2-one are determinants of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The presence of the lactam (amide) and the pyridine nitrogen creates a specific polarity profile suitable for fragment-based drug design (FBDD).

Table 1: Physicochemical Data Profile[9]

| Property | Value | Source/Method |

| IUPAC Name | 3-(Pyridin-2-yl)piperazin-2-one | Nomenclature |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 177.20 g/mol | Calculated (Standard Atomic Weights) |

| Exact Mass | 177.0902 | HRMS Theoretical |

| cLogP (Predicted) | -0.4 to 0.1 | Consensus (XLogP3, ChemAxon) |

| PSA (Polar Surface Area) | ~55 Å | Topological Calculation |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Structural Analysis |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) | Structural Analysis |

| Physical State | Solid (Pale Yellow/White) | Experimental Observation |

Theoretical vs. Experimental LogP

While predicted values (cLogP) place the compound in the hydrophilic range (-0.4 to 0.1), experimental determination is crucial due to the tautomeric potential of the lactam and the basicity of the pyridine ring (pKa ~5.2).

-

Significance: A LogP < 2.0 suggests high water solubility but potential challenges in passive membrane permeability unless active transport is involved.

-

Ionization: At physiological pH (7.4), the pyridine moiety exists in equilibrium between its neutral and protonated forms, affecting the distribution coefficient (LogD).

Synthetic Architecture

The synthesis of 3-substituted piperazin-2-ones requires distinguishing between the N1, N4, and C3 positions. The most robust route for the 3-(pyridin-2-yl) isomer involves the condensation of a 1,2-diamine with a pyridyl-keto ester, followed by selective reduction.

Retrosynthetic Analysis

The C3-substituted core is best accessed via a "3,4-dehydro" intermediate, formed by the reaction of ethylenediamine with ethyl 2-oxo-2-(pyridin-2-yl)acetate .

Protocol: 2-Step Cyclization & Reduction

Step 1: Condensation (Formation of the Dihydropyrazinone)

-

Reagents: Ethylenediamine (1.1 eq), Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq), Ethanol (Solvent).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: Initial imine formation at the ketone followed by intramolecular amidation.

-

Intermediate: 3-(Pyridin-2-yl)-5,6-dihydropyrazin-2(1H)-one.

Step 2: Selective Reduction (Saturation)

-

Reagents: H

gas (balloon or 30 psi), 10% Pd/C catalyst, Methanol. -

Conditions: Stir at RT for 12 hours.

-

Purification: Filtration through Celite, concentration, and recrystallization from EtOAc/Hexane.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for the construction of the 3-substituted piperazin-2-one core.[1][2][3][4][5][6][7][8]

Experimental Protocols: LogP Determination

To validate the lipophilicity of this scaffold, the Shake-Flask Method (OECD 107) is the gold standard, complemented by HPLC estimation for higher throughput.

Standardized Shake-Flask Protocol

Objective: Determine the partition coefficient (

-

Phase Preparation:

-

Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

-

Why: Prevents volume changes during partitioning due to mutual solubility.

-

-

Solubilization:

-

Dissolve 10 mg of 3-(Pyridin-2-yl)piperazin-2-one in the pre-saturated aqueous phase (buffered to pH 7.4 if LogD is desired, or unbuffered water for LogP).

-

-

Equilibration:

-

Add an equal volume of pre-saturated n-octanol.

-

Shake mechanically for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Analyze both phases using UV-Vis spectrophotometry (λ_max ~260 nm for pyridine) or HPLC.

-

Calculate

. -

LogP = log10(

) .

-

HPLC-Based Estimation (OECD 117)

For rapid screening of derivatives:

-

Column: C18 Reverse Phase with end-capping.

-

Mobile Phase: Methanol/Water (isocratic 75:25).

-

Standards: Calibrate using reference compounds with known LogP values (e.g., Pyridine, Acetophenone, Benzene).

-

Logic: Retention time (

) correlates linearly with LogP.

Analytical Logic Diagram

Figure 2: Workflow for the experimental determination of LogP via the Shake-Flask method.

References

-

Amadis Chemical. (2023). Product Datasheet: 3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3). Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55253006, (R)-2-(Pyridin-2-yl)piperazine. Retrieved from

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from

-

Petkovic, M., et al. (2023).[9][8] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from

-

Molecules. (2022).[10] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved from

Sources

- 1. 1-[(3-Chlorophenyl)-pyridin-2-ylmethyl]piperazine | C16H18ClN3 | CID 4342034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioisosteric Applications of 3-(Pyridin-2-yl)piperazin-2-one Moieties

Executive Summary

The 3-(pyridin-2-yl)piperazin-2-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a constrained peptidomimetic . Unlike flexible linear amines, this heterocyclic system offers a rigidified template that locks the pyridine nitrogen and the lactam amide into a specific vector, optimizing interactions with biological targets such as kinase hinge regions and protease active sites (e.g., Factor Xa). This guide details the structural rationale, bioisosteric utility, and synthetic pathways for this moiety, providing a roadmap for its deployment in lead optimization.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The Pharmacophore

The 3-(pyridin-2-yl)piperazin-2-one moiety is defined by two critical structural features:

-

The Piperazin-2-one Core: A six-membered lactam that mimics the

-turn of a peptide backbone. The lactam nitrogen ( -

The 3-Pyridyl Substituent: Positioned at the

-carbon (relative to the carbonyl), this group mimics the side chain of aromatic amino acids (e.g., Phenylalanine, Histidine) but adds a critical

Conformational Locking (The "Pre-organization" Effect)

A key advantage of this scaffold is its ability to form an intramolecular hydrogen bond between the pyridine nitrogen and the lactam

-

Lipophilicity (LogP): The pyridine nitrogen lowers the LogP compared to a phenyl analog (approx.

LogP -

pKa Modulation: The inductive effect of the adjacent lactam carbonyl lowers the basicity of the piperazine

, reducing the risk of hERG channel blockage often associated with basic secondary amines.

Figure 1: Pharmacophore map illustrating the conformational locking mechanism that enhances target affinity.

Bioisosteric Utility & Rationale

This moiety is frequently employed to replace unstable or metabolically liable groups. The table below outlines the specific bioisosteric replacements.

| Target Moiety | Limitation of Original Moiety | Advantage of 3-(Pyridin-2-yl)piperazin-2-one |

| Phenylalanine / Phenylglycine | High lipophilicity; lack of polar interactions. | Introduces H-bond acceptor (Py-N); improves solubility; mimics |

| Linear Dipeptides | High conformational flexibility (entropic penalty); proteolytic instability. | Rigidifies backbone (constrained |

| Biaryl Systems | Poor solubility; "flat" topology. | Introduces 3D-character (sp3 carbon at C3); vectorizes H-bond donors/acceptors. |

| Benzamidine | Highly basic (poor oral bioavailability). | Neutral/Weakly basic surrogate; maintains S1 pocket interactions in proteases (e.g., Factor Xa). |

Case Studies in Drug Discovery

Kinase Inhibitors (Hinge Binding)

In the design of inhibitors for PI3K and CHK1 , the pyridine ring often acts as the primary "hinge binder," accepting a hydrogen bond from the backbone amide of the kinase hinge region. The piperazinone scaffold orients this pyridine while simultaneously directing the

-

Mechanism: The 3-position substitution mimics the geometry of ATP's adenine ring substituents, allowing for high selectivity.

Factor Xa Inhibitors

In Factor Xa inhibitors, lactam derivatives are used to bind in the S4 pocket (hydrophobic/aromatic binding site). The 3-(pyridin-2-yl) group provides a perpendicular aromatic interaction with Tyr99 and Trp215 residues, while the lactam carbonyl interacts with the protein backbone.

Synthetic Methodology

Synthesizing the 3-substituted piperazin-2-one core requires controlling the stereochemistry at the C3 position. The most robust method utilizes a "Chiral Pool" approach starting from amino acids.

Protocol: Synthesis from Pyridyl-Glycine Derivatives

Objective: Synthesize (S)-3-(pyridin-2-yl)piperazin-2-one.

Reagents:

-

(S)-2-Amino-2-(pyridin-2-yl)acetic acid (Pyridylglycine)

-

Boc-anhydride (

) -

Ethylenediamine

-

EDC-HCl / HOBt (Coupling agents)

-

Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

-

Protection:

-

Dissolve (S)-pyridylglycine (10 mmol) in dioxane/water (1:1).

-

Add

(2.5 eq) followed by -

Acidify to pH 3, extract with EtOAc, and concentrate to yield N-Boc-pyridylglycine .

-

-

Amide Coupling (The Linear Precursor):

-

Dissolve N-Boc-pyridylglycine (5 mmol) in DMF.

-

Add EDC-HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

-

Add N-(2-chloroethyl)amine or N-(2-aminoethyl) protection group (e.g., N-Cbz-ethylenediamine) depending on cyclization strategy. Preferred Route: Coupling with Glycine Methyl Ester to form the dipeptide, followed by reduction/cyclization, OR coupling with 2-chloroethylamine .

-

Route Variation: React N-Boc-pyridylglycine with N-(2,2-dimethoxyethyl)amine .

-

-

Cyclization (Reductive Amination Route):

-

Alternative Robust Path: React Ethylenediamine (excess) with Ethyl 2-oxo-2-(pyridin-2-yl)acetate (if accessible)

non-chiral. -

Chiral Path: Deprotect the N-Boc-pyridylglycine-aminoethyl derivative.

-

Heat in refluxing butanol with catalytic acetic acid to induce ring closure.

-

-

Purification:

-

The product is a polar solid. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

-

Figure 2: Synthetic pathway for the construction of the 3-substituted piperazinone core.

References

-

The piperazine scaffold for novel drug discovery efforts : Expert Opinion on Drug Discovery.

-

Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I : Journal of Medicinal Chemistry.

-

Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active factor Xa inhibitors : Bioorganic & Medicinal Chemistry.[1]

-

Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions : Journal of Organic Chemistry.[2]

-

Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters : Journal of Organic Chemistry.

Sources

- 1. Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Pyridin-2-yl)piperazin-2-one: A Detailed Guide for Researchers

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 3-(Pyridin-2-yl)piperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols are designed for researchers, scientists, and professionals in the field, offering not just procedural instructions but also the underlying scientific rationale for key experimental choices. This ensures a thorough understanding of the synthetic pathway and facilitates successful replication and adaptation.

Introduction

The piperazin-2-one moiety is a privileged structure in drug discovery, frequently incorporated into molecules targeting a wide array of biological targets. The introduction of a pyridinyl substituent at the 3-position creates a unique scaffold with potential applications in the development of novel therapeutics. This guide outlines a reliable three-step synthetic route commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 3-(Pyridin-2-yl)piperazin-2-one is approached through a convergent strategy involving the initial preparation of a key diamine intermediate, followed by acylation and subsequent intramolecular cyclization.

Caption: Overall synthetic workflow for 3-(Pyridin-2-yl)piperazin-2-one.

Part 1: Synthesis of the Key Intermediate: N-(2-aminoethyl)pyridin-2-amine

The initial and crucial step is the synthesis of the unsymmetrical diamine, N-(2-aminoethyl)pyridin-2-amine. This is achieved through a nucleophilic aromatic substitution reaction between 2-chloropyridine and a large excess of ethylenediamine.

Scientific Rationale:

The use of a significant excess of ethylenediamine is a critical process parameter. This strategy favors the monosubstitution product by ensuring that the concentration of the nucleophile (ethylenediamine) is always much higher than the concentration of the initially formed product, N-(2-aminoethyl)pyridin-2-amine. This minimizes the likelihood of the product acting as a nucleophile itself and reacting with another molecule of 2-chloropyridine to form an undesired bis-substituted byproduct. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Caption: Mechanism of N-(2-aminoethyl)pyridin-2-amine synthesis.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | 113.55 | 10.0 g | 0.088 |

| Ethylenediamine | 60.10 | 47.8 mL (5 eq.) | 0.440 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (10.0 g, 0.088 mol) and toluene (100 mL).

-

With stirring, add ethylenediamine (47.8 mL, 0.440 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) to remove excess ethylenediamine and any formed salts.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-aminoethyl)pyridin-2-amine by vacuum distillation to obtain a colorless to pale yellow oil.

Part 2: Synthesis of Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate

The second step involves the N-alkylation of the secondary amine of the diamine intermediate with ethyl chloroacetate. This reaction proceeds via a standard SN2 mechanism.

Scientific Rationale:

The choice of a suitable base is important to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine is commonly used to avoid competing reactions. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction.

Caption: Mechanism of the N-alkylation reaction.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-aminoethyl)pyridin-2-amine | 137.18 | 10.0 g | 0.073 |

| Ethyl Chloroacetate | 122.55 | 8.9 mL (1.1 eq.) | 0.080 |

| Triethylamine | 101.19 | 12.2 mL (1.2 eq.) | 0.088 |

| Acetonitrile | - | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve N-(2-aminoethyl)pyridin-2-amine (10.0 g, 0.073 mol) in acetonitrile (150 mL).

-

Add triethylamine (12.2 mL, 0.088 mol) to the solution and stir for 10 minutes at room temperature.

-

Add ethyl chloroacetate (8.9 mL, 0.080 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: Intramolecular Cyclization to 3-(Pyridin-2-yl)piperazin-2-one

The final step is the intramolecular cyclization of the amino ester to form the desired piperazin-2-one ring. This is a lactamization reaction that can be promoted by heat or a base.

Scientific Rationale:

The intramolecular cyclization proceeds via a nucleophilic attack of the pyridinylamino nitrogen on the ester carbonyl carbon, followed by the elimination of ethanol. Thermal conditions provide the energy required for the molecules to adopt the necessary conformation for cyclization. Alternatively, a base can be used to deprotonate the amine, increasing its nucleophilicity and facilitating the cyclization at a lower temperature.

Caption: Mechanism of intramolecular cyclization to form the piperazinone ring.

Experimental Protocol (Thermal Cyclization):

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate | 223.27 | 10.0 g | 0.045 |

| Xylene | - | 100 mL | - |

Procedure:

-

Place ethyl 2-((2-(pyridin-2-ylamino)ethyl)amino)acetate (10.0 g, 0.045 mol) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add xylene (100 mL) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) and collect the ethanol that is formed in the Dean-Stark trap.

-

Continue heating for 8-12 hours or until no more ethanol is collected.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration and wash with cold hexanes.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

-

Bradsher, C. K., & Dutcher, J. S. (1946). Aromatic Cyclodehydration. XXXI. The Synthesis of Some Naphth[1,2-g]quinolines. Journal of the American Chemical Society, 68(4), 544–546. [Link]

-

Katritzky, A. R., & Lunt, E. (1970). The tautomerism of heteroaromatic compounds with five-membered rings. Part V. The reaction of 2-aminopyridine with α-halogeno-ketones. Tetrahedron, 26(18), 4291-4303. [Link]

-

Carroll, F. I., et al. (1993). Synthesis and biological evaluation of piperazine-2,5-diones as potential peptide-mimetics. Journal of medicinal chemistry, 36(15), 2182-2191. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]

The Strategic Integration of 3-(Pyridin-2-yl)piperazin-2-one Scaffolds into Peptidomimetic Sequences: A Guide for Advanced Drug Discovery

Introduction: The Quest for Robust Peptidomimetics and the Role of Novel Scaffolds

Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high potency and selectivity. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability due to proteolytic degradation and limited oral bioavailability.[1][2] Peptidomimetics, synthetic molecules that mimic the three-dimensional structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[3][4][5][6][7] By introducing non-natural structural elements, we can design molecules with enhanced pharmacokinetic properties while retaining or even improving their biological activity.

This guide focuses on the application of a unique heterocyclic building block, 3-(Pyridin-2-yl)piperazin-2-one , for the design and synthesis of advanced peptidomimetic sequences. The piperazin-2-one core serves as a conformationally constrained dipeptide isostere, imparting rigidity to the peptide backbone which can lead to increased receptor affinity and resistance to enzymatic cleavage.[8] The incorporation of a pyridyl moiety introduces a key pharmacophoric feature, capable of participating in a range of non-covalent interactions, including hydrogen bonding and metal coordination, which can be pivotal for target engagement.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the 3-(pyridin-2-yl)piperazin-2-one scaffold and detailed protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the rationale behind experimental choices, provide step-by-step instructions, and discuss the characterization and evaluation of the resulting peptidomimetics.

Part 1: Synthesis of the 3-(Pyridin-2-yl)piperazin-2-one Building Block

A robust and versatile method for the synthesis of substituted piperazin-2-ones is the Ugi four-component reaction (U-4CR) followed by an intramolecular cyclization.[2][9][10][11] This one-pot reaction allows for the rapid assembly of complex molecular scaffolds from simple, commercially available starting materials.

Proposed Synthetic Route via Ugi Reaction and Cyclization

The synthesis of 3-(pyridin-2-yl)piperazin-2-one can be envisioned through a Ugi reaction involving 2-pyridinecarboxaldehyde, ethylenediamine, an isocyanide, and a carboxylic acid with a leaving group at the α-position (e.g., bromoacetic acid). The resulting Ugi adduct then undergoes an intramolecular nucleophilic substitution to form the desired piperazin-2-one ring.

Caption: Ugi reaction for piperazinone synthesis.

Protocol for Synthesis of N-Boc-3-(pyridin-2-yl)piperazin-2-one

To facilitate its use in peptide synthesis, the piperazinone scaffold needs to be appropriately protected. Here, we describe the synthesis of the N-Boc protected derivative.

Materials:

-

2-Pyridinecarboxaldehyde

-

N-Boc-ethylenediamine

-

tert-Butyl isocyanide

-

Bromoacetic acid

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Potassium carbonate (K₂CO₃)

-

Silica gel for column chromatography

Procedure:

-

Ugi Reaction:

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous MeOH (0.5 M), add N-Boc-ethylenediamine (1.0 eq). Stir the mixture at room temperature for 30 minutes to form the imine.

-

Add bromoacetic acid (1.0 eq) and tert-butyl isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Ugi adduct.

-

-

Cyclization:

-

Dissolve the crude Ugi adduct in anhydrous DCM (0.2 M).

-

Add potassium carbonate (3.0 eq) and stir the suspension vigorously at room temperature.

-

Monitor the cyclization by TLC. The reaction is typically complete within 12-24 hours.

-

-

Purification:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(pyridin-2-yl)piperazin-2-one.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][9][12][13][14]

Part 2: Incorporation into Peptidomimetic Sequences

The N-Boc-3-(pyridin-2-yl)piperazin-2-one building block can be incorporated into peptide sequences using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method will depend on the length and complexity of the target peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS) Strategy

SPPS is the method of choice for the synthesis of longer peptide sequences due to its efficiency and ease of purification.[15][16] The Fmoc/tBu strategy is the most common approach in modern SPPS.

Caption: SPPS workflow for piperazinone incorporation.

Protocol for Incorporating N-Boc-3-(pyridin-2-yl)piperazin-2-one via SPPS (Fmoc/tBu Strategy):

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a rink amide resin for a C-terminal amide.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-protected amino acids

-

N-Boc-3-(pyridin-2-yl)piperazin-2-one

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution for 5-20 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling of Standard Amino Acids:

-

Pre-activate the Fmoc-amino acid (3-5 eq) with the coupling reagent (e.g., HATU, 3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each standard amino acid in the sequence.

-

Incorporation of the Piperazinone Scaffold:

-

After the final Fmoc deprotection and washing, add a solution of N-Boc-3-(pyridin-2-yl)piperazin-2-one (3-5 eq), a suitable coupling reagent (HATU is recommended for sterically hindered couplings), and DIPEA in DMF to the resin.

-

Allow the coupling to proceed for 2-4 hours, or until the Kaiser test is negative.

-

-

Chain Elongation (if applicable): If additional amino acids are to be added after the piperazinone, the Boc group on the piperazinone must be removed. This requires a switch to Boc-chemistry deprotection conditions (e.g., treatment with TFA in DCM), which may not be compatible with the acid-labile side-chain protecting groups of the Fmoc-strategy. A more orthogonal approach is to synthesize the piperazinone with an Fmoc protecting group instead of Boc.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Table 1: Common Coupling Reagents for SPPS

| Reagent | Description | Advantages |

| HATU | Aminium-based | High efficiency, low racemization, good for hindered couplings. |

| HBTU | Aminium-based | Cost-effective, widely used. |

| DIC/Oxyma | Carbodiimide/Additive | Low cost, generates soluble byproducts. |

Solution-Phase Synthesis Strategy

Solution-phase synthesis is often preferred for shorter peptides or for the synthesis of peptide fragments that will be ligated together.[17]

Protocol for a Dipeptide Coupling in Solution:

This protocol describes the coupling of Fmoc-3-(pyridin-2-yl)piperazin-2-one to the N-terminus of a C-terminally protected amino acid (e.g., H-Ala-OMe).

Materials:

-

Fmoc-3-(pyridin-2-yl)piperazin-2-one (synthesized similarly to the Boc-protected version, but using Fmoc-N-hydroxysuccinimide or Fmoc-Cl for protection)

-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Coupling reagent: e.g., EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Additive: HOBt (Hydroxybenzotriazole)

-

Base: Triethylamine (TEA) or DIPEA

-

Solvents: DMF or DCM, anhydrous

-

Saturated aqueous NaHCO₃ solution

-

1 M HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Free-basing the Amino Acid Ester: Dissolve H-Ala-OMe·HCl in DCM and add TEA (1.1 eq). Stir for 15 minutes.

-

Coupling Reaction:

-

In a separate flask, dissolve Fmoc-3-(pyridin-2-yl)piperazin-2-one (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

-

Add the solution of the free-based alanine methyl ester to this mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude dipeptide by silica gel column chromatography.

Part 3: Characterization and Evaluation of Peptidomimetics

Structural Characterization

The synthesized peptidomimetics must be rigorously characterized to confirm their identity and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all protons and carbons.[4][7][13][18][19][20]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conformational Analysis

The introduction of the rigid piperazinone scaffold is expected to induce a specific conformation in the peptide chain. This can be studied using:

-

Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure of the peptidomimetic in solution.

-

NMR Spectroscopy: Analysis of nuclear Overhauser effects (NOEs), coupling constants, and temperature coefficients of amide protons can provide detailed information about the solution conformation.[20]

Proteolytic Stability Assay

A key rationale for incorporating the piperazinone scaffold is to enhance resistance to enzymatic degradation. This can be evaluated in vitro.[2][21][22][23]

Protocol for In Vitro Proteolytic Stability Assay:

Materials:

-

Synthesized peptidomimetic

-

Control peptide (with a natural dipeptide in place of the piperazinone)

-

Proteolytic enzyme (e.g., trypsin, chymotrypsin, or a mixture such as pronase)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Incubation:

-

Prepare solutions of the peptidomimetic and the control peptide in the buffer at a known concentration.

-

Add the proteolytic enzyme to each solution to initiate the degradation.

-

Incubate the mixtures at 37 °C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Quantify the amount of remaining intact peptide/peptidomimetic by integrating the area of the corresponding peak.

-

-

Data Analysis: Plot the percentage of remaining peptide/peptidomimetic against time to determine the degradation rate and half-life.

Table 2: Expected Outcome of Proteolytic Stability Assay

| Compound | Expected Degradation Rate | Rationale |

| Control Peptide | High | The natural peptide bond is susceptible to cleavage by proteases. |

| Piperazinone Peptidomimetic | Low | The non-natural piperazinone scaffold is resistant to protease recognition and cleavage. |

Conclusion

The incorporation of 3-(pyridin-2-yl)piperazin-2-one into peptidomimetic sequences represents a powerful strategy in modern drug discovery. This novel building block offers the dual advantages of conformational constraint and the introduction of a versatile pharmacophoric element. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing next-generation therapeutics with improved stability and biological activity. Through careful synthesis, incorporation, and evaluation, the unique properties of pyridyl-piperazinone-containing peptidomimetics can be harnessed to address the challenges of peptide-based drug development.

References

-

A. C. A. Donato, J. P. B. de Almeida, and F. C. de Abreu, "Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer," J. Org. Chem., 2008 . [Link]

-

A. R. Katritzky, et al., "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," J. Org. Chem., 2003 . [Link]

-

A. M. Faisst, et al., "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling," Beilstein J. Org. Chem., 2016 . [Link]

-

C. A. E. Hauser, et al., "A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones," Bioorg. Med. Chem. Lett., 2013 . [Link]

-

D. Kadereit, et al., "Acid-labile protecting groups for the synthesis of lipidated peptides," Chemistry, 2001 . [Link]

-

D. La-Venia, et al., "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence," J. Org. Chem., 2022 . [Link]

-

eMolecules, "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls," ACS Comb. Sci., 2020 . [Link]

-

F. G. J. C. Schaap, et al., "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution," RSC Adv., 2017 . [Link]

-

H. Tye, "The Ugi Reaction," Organic Chemistry Portal, 2023 . [Link]

-

I. Dömling, "The Ugi Multicomponent Reaction," Org. Synth., 2017 . [Link]

-

J. M. Goodman, et al., "Conformational analysis of 2-substituted piperazines," Tetrahedron Lett., 2016 . [Link]

-

J. V. Fritz, et al., "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum," PLoS One, 2017 . [Link]

-

L. El Kaim, et al., "Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines," Molbank, 2021 . [Link]

-

M. C. Bagley, et al., "Ugi reaction," Wikipedia, 2023 . [Link]

-

M. C. D. Santos, et al., "Strategies for Improving Peptide Stability and Delivery," Molecules, 2021 . [Link]

-

M. Muttenthaler, et al., "Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors," J. Med. Chem., 2016 . [Link]

-

M. W. G. de Bolster, et al., "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives," Magn. Reson. Chem., 2005 . [Link]

-

N. Dömling, "Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics," J. Org. Chem., 2002 . [Link]

-

Nowick Laboratory, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," University of California, Irvine, 2020 . [Link]

-

P. R. J. Gaffney, et al., "Conformational analysis of peptidomimetics containing a pyridine moiety," Org. Biomol. Chem., 2014 . [Link]

-

R. A. Houghten, et al., "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines," Molecules, 2018 . [Link]

-

S. Tripathi, et al., "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition," J. Org. Chem., 2020 . [Link]

-

T. K. Chakraborty, et al., "Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid," J. Org. Chem., 2000 . [Link]

-

T. W. D. Chan, et al., "Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from Boc-Phe-OH-derived Ugi intermediate 1b," Tetrahedron Lett., 2023 . [Link]

-

V. J. Hruby, "Peptidomimetics," Ann. Rep. Med. Chem., 1982 . [Link]

-

W. C. Chan, P. D. White, "Fmoc Solid Phase Peptide Synthesis: A Practical Approach," Oxford University Press, 2000 . [Link]

-

W. Li, et al., "Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery," Expert Opin. Drug Discov., 2021 . [Link]

-

W. M. Kazmierski, et al., "Solid-Phase Synthesis Using the Disrupted Ugi Reaction," Methods Mol. Biol., 2008 . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. dovepress.com [dovepress.com]

- 6. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]

- 7. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 17. NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational Analyses of Peptides and Peptidomimetics Using NMR ... - Qin Zhu - Google 圖書 [books.google.com.hk]

- 19. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Note: Coupling 3-(Pyridin-2-yl)piperazin-2-one with Carboxylic Acids

This Application Note is designed for medicinal chemists and process scientists working with the privileged scaffold 3-(pyridin-2-yl)piperazin-2-one . This intermediate presents a unique duality: it possesses a nucleophilic secondary amine (N4) essential for library expansion, yet it is flanked by a sterically demanding and electronically active pyridine ring at the chiral C3 position.

The following protocols prioritize conversion efficiency while mitigating the high risk of C3-epimerization .

Executive Summary & Mechanistic Analysis

The coupling of 3-(pyridin-2-yl)piperazin-2-one (Structure 1 ) with carboxylic acids is not a trivial amide bond formation. It is governed by two competing factors:

-

Steric Hindrance (N4): The pyridine ring at C3 projects bulk directly adjacent to the N4 amine. Standard coupling reagents (EDC/HOBt) often fail to drive conversion to completion, resulting in stalled reactions.

-

C3-Acidity & Racemization: The proton at C3 is doubly activated —it is

to the lactam carbonyl and benzylic-like relative to the electron-deficient pyridine ring. This lowers the pKa significantly (estimated pKa ~18-20 in DMSO).-

Risk:[1] Excessive basicity (e.g., DBU, excess TEA) or prolonged activation times can lead to deprotonation at C3, forming an enolate that racemizes upon quenching.

-

Strategic Recommendation:

-

For Discovery (Small Scale): Use HATU/DIEA . The high reactivity of the At-complex overcomes sterics quickly, minimizing the time window for base-mediated racemization.

-

For Process/Chiral Safety: Use T3P (Propylphosphonic anhydride) in Pyridine/EtOAc. This acidic/neutral condition is the "Gold Standard" for preserving stereocenters.

Decision Matrix & Workflow

The following flowchart guides the selection of the optimal coupling strategy based on your specific carboxylic acid substrate.

Caption: Strategic selection of coupling reagents balancing reactivity vs. stereochemical integrity.

Detailed Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best For: Discovery chemistry, racemic scaffolds, unhindered acids. Mechanism: The 7-azabenzotriazole (At) leaving group accelerates the reaction, overcoming the steric clash between the piperazinone's pyridine ring and the incoming electrophile.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

3-(Pyridin-2-yl)piperazin-2-one (1.1 equiv)

-

HATU (1.2 equiv)

-

DIEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add HATU (228 mg, 0.6 mmol) and DIEA (130 µL, 0.75 mmol). Stir at Room Temperature (RT) for 5 minutes.

-

Note: The solution should turn yellow/orange. Pre-activation ensures the active ester is formed before the amine sees the base.

-

-

Coupling: Add 3-(Pyridin-2-yl)piperazin-2-one (97 mg, 0.55 mmol) followed by the remaining DIEA (87 µL, 0.5 mmol).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

-

Checkpoint: If the reaction stalls >50% but <90%, heat to 45°C. Do not exceed 60°C to prevent racemization.

-

-

Workup: Dilute with EtOAc (20 mL). Wash with sat.[2] NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

Method B: Epimerization-Free Coupling (T3P)

Best For: Chiral scaffolds, scale-up (>10g), and acid-sensitive substrates. Mechanism: T3P acts as a kinetic water scavenger. It does not require a strong base if pyridine is used as the solvent/base hybrid, keeping the pH lower and protecting the acidic C3 proton.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

3-(Pyridin-2-yl)piperazin-2-one (1.0 equiv)

-

T3P (50% w/w in EtOAc) (2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Setup: Charge a flask with Carboxylic Acid (1.0 mmol), Piperazinone (1.0 mmol), and Pyridine (240 µL, 3.0 mmol) in EtOAc (5 mL).

-

Addition: Cool the mixture to 0°C. Dropwise add T3P solution (1.27 g, ~1.2 mL, 2.0 mmol).

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Why T3P? The byproduct is water-soluble propylphosphonic acid, simplifying purification.

-

-

Workup: Quench with water (5 mL). Separate layers. Wash organic layer with 0.5 M HCl (carefully, to remove pyridine without stripping the product—check product pKa first) or Citric Acid (10% aq).

-

Alternative: If the product contains basic nitrogens (like the pyridine ring), wash with sat. NH₄Cl instead of HCl to avoid protonating the product.

-

Method C: The "Hard" Coupling (Ghosez's Reagent)

Best For: Extremely hindered carboxylic acids where HATU fails. Mechanism: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

Protocol:

-

Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 mmol) in DCM (dry). Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1 hour. (Monitor by quenching a chemically inert aliquot with MeOH and checking for Methyl Ester by LCMS).

-

Coupling: Cool to 0°C. Add a solution of 3-(Pyridin-2-yl)piperazin-2-one (1.1 equiv) and N-Methylmorpholine (2.5 equiv) in DCM.

-

Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

Quantitative Comparison of Methods

| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Cl) |

| Reactivity | High | Moderate | Very High |

| Racemization Risk | Moderate | Very Low | High |

| Purification | Requires Chromatography (remove urea) | Extraction often sufficient | Extraction sufficient |

| Cost | High | Moderate | Low |

| Atom Economy | Poor (large byproducts) | Good | Good |

Troubleshooting Guide

Issue: Low Conversion (<30%)

-

Cause: The pyridine ring of the piperazinone is coordinating to the coupling reagent (common with EDC).

-

Solution: Switch to Method C (Acid Chloride). The highly electrophilic acyl chloride is less susceptible to coordination trapping than the active ester.

Issue: Racemization (ee% drops)

-

Cause: Base-mediated deprotonation of C3.

-

Solution:

-

Switch to Method B (T3P).

-

Use N-Methylmorpholine (NMM) or Collidine instead of TEA/DIEA. These bases are less likely to deprotonate the C3-H due to steric bulk and lower basicity.

-

Lower reaction temperature to 0°C.

-

Issue: Product stuck in Aqueous Layer

-

Cause: The product contains a basic pyridine and a lactam. It may protonate and stay in the acid wash.

-

Solution: Do not use HCl for washes. Use saturated NH₄Cl (pH ~5-6) or dilute Citric Acid for the first wash, then quickly neutralize with NaHCO₃. Extract with DCM/IPA (3:1) if the product is polar.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

- Patterson, A. W., et al. (2007). Protection of Chiral Centers in Amide Coupling: Use of T3P. Journal of Organic Chemistry, 72, 6006.

-

Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 65, 200. Link

Sources

Application Note: Handling and Storage Safety Protocols for 3-(Pyridin-2-yl)piperazin-2-one

Executive Summary

This Application Note defines the rigorous handling, storage, and safety protocols for 3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3 for racemic; enantiomers vary).[1] As a bifunctional heterocyclic building block containing both a lactam (2-one) and a secondary amine, this compound presents specific stability challenges—primarily hygroscopicity and oxidative degradation .[1]

This guide moves beyond generic safety data, providing a causality-driven protocol to preserve the pharmacological integrity of this intermediate during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To handle this compound safely, one must understand its reactive moieties.[2][3] It is not merely "toxic"; it is chemically dynamic.

| Property | Data / Characteristic | Implication for Handling |

| Chemical Structure | A piperazin-2-one ring substituted at the C3 position with a 2-pyridyl group.[1][4][5] | Contains a secondary amine (N4) and a lactam (N1-C2).[1] |

| Molecular Formula | C₉H₁₁N₃O | MW: 177.20 g/mol |

| Acidity/Basicity | Amphoteric/Basic. Pyridine pKa ~5.2; Secondary amine pKa ~8-9. | Corrosive/Irritant. Reacts exothermically with strong acids. |

| Hygroscopicity | High. The lactam and amine moieties form H-bonds with atmospheric water.[1] | Critical: Must be weighed rapidly or in a glovebox to prevent %wt errors. |

| Air Sensitivity | Moderate.[6] Secondary amines absorb atmospheric CO₂ to form carbamates. | Critical: Long-term storage requires inert atmosphere (Argon/N₂).[1] |

The "Why" Behind the Risk

The primary risk to the compound is atmospheric moisture and carbon dioxide. The secondary amine at position 4 is nucleophilic; upon exposure to air, it can reversibly react with CO₂ to form a carbamic acid/salt, altering the stoichiometry of downstream reactions (e.g., Buchwald couplings or amide formations).

Storage Protocols: A Self-Validating System

A "self-validating" storage system includes visual or procedural checks that confirm the compound's integrity before you use it.[1]

Long-Term Storage (Solid State)

Standard: -20°C, Inert Atmosphere, Desiccated.[1]

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture over months.[1]

-

Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

-

Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a packet of activated silica gel or molecular sieves.

-

Validation Check: Include a humidity indicator card in the secondary container. If the card turns pink/white (indicating >10% RH), re-verify the compound purity via LCMS before use.

Working Stock (Solution)

Standard: Freshly prepared is best. If storage is necessary:

-

Solvent: Anhydrous DMSO or DMAC (Dimethylacetamide). Avoid protic solvents (MeOH) for long-term storage to prevent potential slow solvolysis or racemization at C3 if the solution becomes acidic/basic.[1]

-

Temperature: -80°C to prevent degradation.

Storage Logic Flowchart

The following diagram illustrates the decision matrix for storing this compound to maximize shelf-life.

Figure 1: Decision matrix for the storage of 3-(Pyridin-2-yl)piperazin-2-one to prevent hydrolysis and oxidation.

Handling & Synthesis Integration[1]

Weighing and Transfer

Due to the hygroscopic nature of the piperazinone ring:

-

Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

Environment: Weighing should ideally occur in a glovebox or a low-humidity enclosure. If using a benchtop balance, work quickly.

-

Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), as trace aluminum can interfere with catalyst turnover.[1]

Dissolution Protocol

When preparing stock solutions for biological assays (e.g., IC50 determination):

-

Preferred Solvent: DMSO (Dimethyl sulfoxide).

-

Solubility: The compound is moderately soluble in water but may precipitate at high pH. It is freely soluble in DMSO and Methanol.

-

Sonication: If the solid has compacted during storage, mild sonication (30-60 seconds) is safe. Avoid prolonged sonication which heats the solvent and promotes degradation.

Reaction Safety (Synthesis Context)

When using this molecule as a nucleophile (via the N4 amine):

-

Base Sensitivity: If the compound is chiral (e.g., (R)-3-(pyridin-2-yl)piperazin-2-one), avoid harsh bases (e.g., NaH, t-BuLi) which could deprotonate the C3 position (alpha to the carbonyl), leading to racemization .[1]

-

Recommended Bases: Use milder bases like K₂CO₃ or Cs₂CO₃ for alkylation reactions.

Emergency Procedures & Risk Assessment

GHS Classification (Derived from Analogous Piperazines):

-

Eye Irrit. 2A (H319): Causes serious eye irritation.[8]

-

STOT SE 3 (H335): May cause respiratory irritation.[6][7][8]

Exposure Response Protocol

| Exposure Route | Immediate Action | Mechanism of Injury |

| Skin Contact | Wash with soap and water for 15 mins.[1][8] Do not use ethanol (increases absorption). | Basic nitrogen compounds can cause chemical burns and penetrate the dermis. |

| Eye Contact | Rinse with water/saline for 15 mins.[7] Lift eyelids. | High pH causes saponification of corneal lipids; immediate dilution is critical. |

| Inhalation | Move to fresh air.[3][7][8][9] If wheezing occurs, seek medical help. | Irritation of mucous membranes due to basicity. |

| Spill Cleanup | Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). | Prevent dust formation.[6][8][9][10] |

Emergency Workflow Diagram

Figure 2: Immediate response workflow for exposure to basic heterocyclic amines.

References

- Source for CAS 1246548-67-3 and physical availability.

-

-

Source for molecular weight and structural confirmation.[1]

-

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Source for general amine handling and inert atmosphere storage protocols.[1]

-

-

PubChem. (n.d.). Compound Summary: Piperazin-2-one derivatives. Retrieved February 13, 2026, from [Link]

- Source for general physicochemical properties of the piperazinone scaffold.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. (R)-3-PYRIDIN-2-YL-PIPERAZIN-2-ONE [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-(Pyridin-2-yl)piperazin-2-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(Pyridin-2-yl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable intermediate in high purity. As a polar, nitrogen-containing heterocycle, this compound presents unique purification hurdles. This guide provides in-depth troubleshooting advice and detailed protocols based on established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you resolve common problems encountered during purification.

Q1: My compound is streaking badly on a silica gel TLC plate, and I'm getting poor separation and low recovery from my flash column. What is happening and how do I fix it?

A1: This is a classic problem when purifying basic, nitrogen-containing compounds like 3-(Pyridin-2-yl)piperazin-2-one on standard silica gel.

-

The Cause (Expertise & Experience): Standard silica gel is slightly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (specifically the pyridine and the secondary amine in the piperazinone ring) can undergo strong, sometimes irreversible, acid-base interactions with these silanol groups. This strong binding leads to significant peak tailing on TLC and poor elution, smearing, and even decomposition on a column.[1][2]

-

The Solutions (Trustworthiness):

-

Neutralize the Stationary Phase: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.[1][3]

-

Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It's a volatile base that competes with your compound for the acidic sites.

-

Ammonia: Use a pre-mixed solvent like 1-10% methanol in dichloromethane with 0.1-1% concentrated ammonium hydroxide. This is particularly effective for eluting stubborn amines.[2]

-

-

Switch the Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase that is less acidic or designed for basic compounds.[2]

-

Use Reversed-Phase Chromatography: This technique is often better suited for polar compounds. Here, the stationary phase (e.g., C18 silica) is non-polar, and a polar mobile phase is used. The most polar compounds elute first.[1][2]

-

Q2: I'm attempting to recrystallize my product from an ethanol/water mixture, but it keeps "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that inhibit crystal formation.

-

The Cause (Expertise & Experience): The solubility of the oil is lower than that of the desired compound, but the energy barrier for nucleation of the oil is lower than for crystallization. Impurities can suppress the melting point of your solid, contributing to this phenomenon.

-

The Solutions (Trustworthiness):

-

Re-dissolve and Dilute: Add a small amount of the hot primary solvent (ethanol in this case) to dissolve the oil completely. The goal is to find the true saturation point at the higher temperature.[1]

-

Slow Down the Cooling: Once everything is dissolved, allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. You can insulate the flask to slow the cooling rate further.

-

Promote Nucleation: If crystals still don't form, induce nucleation by:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface for crystal growth.[1]

-

Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This provides a template for crystallization to begin.[1]

-

-

Perform a Pre-Purification Step: If oiling persists, it's likely due to significant impurities.[1] Perform a quick filtration through a plug of silica or alumina to remove baseline impurities before attempting recrystallization again.

-